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Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor

Abstract & Introduction

VU6015929 HCI (also identified in primary literature as compound 7e) is a highly potent,
selective, and orally bioavailable inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2).
Unlike classical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors, DDRs
are activated by fibrillar collagens (Type I-lll, V) and basement membrane collagen (Type V).

Dysregulated DDR1 signaling is a critical driver in fibrotic diseases (e.g., idiopathic pulmonary
fibrosis, kidney fibrosis) and cancer progression (promoting metastasis and chemotherapy
resistance). VU6015929 serves as a vital chemical probe to dissect these pathways, offering
superior pharmacokinetics (PK) and kinome selectivity compared to earlier generation inhibitors
like imatinib or dasatinib, which have broad off-target effects.

Key Mechanistic Features:
e Target: DDR1 (ICso = 4.7 nM) and DDR2 (ICso = 7.4 nM).

o Mechanism: ATP-competitive inhibition of the intracellular kinase domain, blocking collagen-
induced autophosphorylation.
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o Downstream Effect: Reduces collagen IV production and ECM remodeling; inhibits pro-
fibrotic and pro-metastatic signaling.

Chemical Properties & Formulation

Handling the HCI Salt: VU6015929 is often supplied as a hydrochloride (HCI) salt to improve
agueous solubility compared to the free base. However, for biological assays, correct
solubilization is critical to prevent precipitation.

Property Specification

Chemical Name VU6015929 (Compound 7€)

Refer to specific batch CoA (Salt form MW >

Molecular Weight
Free Base MW)

Soluble in DMSO (up to 10-20 mM). Avoid

Solubility (In Vitro
Y ) storing in aqueous buffers >24h.

Powder: -20°C (desiccated). DMSO Stock:

Storage ) )
-80°C (aliquoted, avoid freeze-thaw).

Formulation Protocols
A. In Vitro Stock Solution (10 mM)

e Calculate mass required:

o Note: Ensure you use the MW of the HCI salt, not the free base.
¢ Dissolve powder in 100% anhydrous DMSO. Vortex until clear.
 Aliquot into light-protective tubes (e.g., amber tubes) and store at -80°C.

B. In Vivo Dosing Vehicle (IV/PO) Validated for Rodent PK studies (Jeffries et al., ACS Med
Chem Lett 2019).

e Composition: 10% Ethanol / 40% PEG400 / 50% Saline.[1]
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e Preparation Protocol:

o

Dissolve VU6015929 HCI in Ethanol (10% of final volume). Vortex/sonicate until dissolved.

[¢]

Add PEG400 (40% of final volume). Vortex.

[¢]

Slowly add Sterile Saline (0.9% NacCl) (50% of final volume) while vortexing.

[e]

Check pH: If the HCI salt causes high acidity, adjust to pH ~5-6 with dilute NaOH to
prevent injection site irritation, but monitor for precipitation.

In Vitro Experimental Protocol

Assay: Inhibition of Collagen-Induced DDR1 Autophosphorylation Objective: Quantify the
potency of VU6015929 in blocking DDR1 activation in a cellular context.

Materials:
o Cells: HEK293 cells (stably expressing full-length human DDR1) or Pan02 cells.
e Ligand: Rat tail Collagen Type | (acetic acid solubilized).

o Reagents: Lysis buffer (RIPA + Phosphatase Inhibitors), Anti-pTyr antibody (e.g., 4G10) or
specific Anti-pDDR1 (Tyr792).

Workflow Diagram:
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Figure 1: Step-by-step workflow for determining DDR1 inhibitory potency in cell-based assays.

Detailed Steps:
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o Seeding: Plate cells in 6-well plates. Allow to reach ~80% confluency.

o Starvation: Wash cells with PBS and replace media with serum-free DMEM. Incubate
overnight (16h). Why? Serum contains growth factors that activate other RTKs, confounding
pTyr signals.

e Compound Preparation: Dilute 10 mM DMSO stock into serum-free media to 10x desired
final concentrations (e.g., range: 0.1 nM to 1000 nM).

e Pre-incubation: Add diluted YU6015929 to cells. Incubate for 60 minutes at 37°C.

» Stimulation: Add Collagen Type I (final conc. 10-50 pg/mL).

o Critical Note: DDR1 activation kinetics are slow. Unlike EGFR (minutes), DDR1
phosphorylation peaks between 2 to 18 hours. For maximal signal, incubate for 18—-24
hours.

e Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase
inhibitor). Lyse in RIPA buffer.

Analysis: Perform Western Blot. Normalize pDDR1 (Tyr792 or Tyr513) signal to Total DDR1.

In Vivo Experimental Protocol

Study Type: Pharmacokinetics & Efficacy (Mouse/Rat)[1][2]
A. Dosing Guidelines
e Route: Oral Gavage (PO) or Intravenous (1V).
» Effective Dose Range:
o PK Study: 3 mg/kg (PO), 0.5 mg/kg (1V).[1]
o Efficacy (Fibrosis/Cancer): 10 — 25 mg/kg (PO), Daily or 3x/week.
e Volume: 5 mL/kg (Rat), 10 mL/kg (Mouse).

B. Sample Collection (PK)
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e Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

e Processing: Collect blood into K2-EDTA tubes. Centrifuge at 3000xg for 10 min. Harvest
plasma.

e Bioanalysis: LC-MS/MS detection.

o Target PK Profile: VU6015929 exhibits moderate clearance (Rat CLhep ~43 mL/min/kg)
and reasonable oral bioavailability.

Mechanism of Action & Signaling Pathway

VU6015929 acts by interrupting the "outside-in" signaling of collagen.
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Figure 2: Mechanism of Action. VU6015929 binds the kinase domain, preventing ATP binding
and subsequent autophosphorylation cascades.

Expert Tips & Troubleshooting

» Kinetic Lag: Researchers often fail to see inhibition because they assay too early (e.g., 30
mins). DDR activation by collagen is slow and sustained. Always assay at >2 hours, ideally
18-24 hours.

o Plasticware Binding: DDR1 inhibitors can be lipophilic. Use low-binding polypropylene plates
for serial dilutions to prevent loss of compound before it reaches the cells.

» Collagen Source: Use acid-extracted collagen. Neutralizing the collagen immediately before
addition to cells triggers fibrillogenesis, which is required for DDR1 activation. Soluble
(monomeric) collagen activates DDR1 poorly.

» Salt Correction: If your calculation assumes free base MW but you use the HCI salt, your
effective concentration will be ~10-15% lower than intended. Always verify the batch-specific
MW.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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